Cas no 19619-91-1 (N-(3-(Phenylamino)phenyl)acetamide)

N-(3-(Phenylamino)phenyl)acetamide structure
19619-91-1 structure
Product Name:N-(3-(Phenylamino)phenyl)acetamide
CAS No:19619-91-1
MF:C14H14N2O
MW:226.273763179779
CID:123683
PubChem ID:11701363
Update Time:2025-04-18

N-(3-(Phenylamino)phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-(Phenylamino)phenyl)acetamide
    • Acetamide,N-[3-(phenylamino)phenyl]-
    • N-(3-Anilinophenyl)acetamide
    • N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE
    • acetic acid-(3-anilino-anilide)
    • AGN-PC-00EF03
    • CHEMBL63683
    • CTK4E1932
    • Essigsaeure-(3-anilino-anilid)
    • m-acetaminodiphenylamine
    • N-[3-(phenylamino)phenyl]acetamide
    • N'-Phenyl-N-acetyl-m-phenylendiamin
    • SureCN1934668
    • DTXSID30470818
    • 2-Piperidinecarboxylic acid, 1-butyl-, ethyl ester
    • AKOS015964803
    • 19619-91-1
    • SCHEMBL1934668
    • Inchi: 1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17)
    • InChI Key: XZMWUQGDKDBRCS-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC=C(C=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.11072
  • Monoisotopic Mass: 226.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 445.644°C at 760 mmHg
  • Flash Point: 183.585°C
  • Refractive Index: 1.664
  • PSA: 41.13

N-(3-(Phenylamino)phenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019113899-1g
N-(3-(Phenylamino)phenyl)acetamide
19619-91-1 95%
1g
$341.12 2023-09-02
Crysdot LLC
CD12099553-1g
N-(3-(Phenylamino)phenyl)acetamide
19619-91-1 95+%
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